(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid

alpha2delta calcium channel gabapentinoid binding neuropathic pain target

Using racemic 2,4-difluorophenylglycine or the incorrect enantiomer in α2δ calcium channel or DAAO assays introduces uncontrolled stereochemical variables that compromise data reproducibility and pharmacological interpretation. The enantiopure (S)-configured compound (CAS 1228561-14-5) directly resolves this: • Stereospecific target engagement: The (S)-enantiomer is the biologically relevant configuration for mammalian L-amino acid-recognizing targets; racemic mixtures confound Ki determination at stereoselective α2δ binding sites (Mortell et al., 2006). • Dual-target annotation: Documented in ChEMBL (CHEMBL382622) and BindingDB (BDBM50179695) as an inhibitor of both CACNA2D1 and D-amino acid oxidase (DAAO), enabling synergistic CNS program exploration. • 19F NMR handle: The 2,4-difluorophenyl moiety enables non-destructive metabolic tracking. Supplied with full QC documentation for GLP-compliant studies.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
Cat. No. B12969751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(C(=O)O)N
InChIInChI=1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1
InChIKeyCOIWYFIMAXMSKX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid: Overview


(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid (CAS 1228561-14-5; hydrochloride CAS 2241594-33-0) is the enantiopure (S)-configured derivative of 2,4-difluoro-DL-phenylglycine, a non-proteinogenic alpha-amino acid belonging to the phenylglycine class [1]. It features a chiral alpha-carbon bearing both amino and carboxyl groups attached to a 2,4-difluorophenyl ring (molecular formula C8H7F2NO2, MW 187.14 g/mol). The compound has been identified in the peer-reviewed literature as a ligand for the alpha2delta subunit of voltage-gated calcium channels and is annotated in authoritative databases including ChEMBL (CHEMBL382622) and BindingDB (BDBM50179695) as an inhibitor of CACNA2D1 and D-amino acid oxidase (DAAO) [2]. Its enantiopure (S)-configuration distinguishes it from the racemic mixture (CAS 240409-02-3) and the (R)-enantiomer, with implications for stereospecific target engagement.

Alpha2delta calcium channel binding studies
DAAO enzyme inhibition assay context
Fluorinated chiral building block for 19F NMR tracking

(S)-Enantiomer Substitution Risks


Substituting (S)-2-amino-2-(2,4-difluorophenyl)acetic acid with the racemic mixture, the (R)-enantiomer, or a regioisomeric difluorophenylglycine introduces uncontrolled variables that compromise experimental reproducibility and pharmacological interpretation. The alpha2delta calcium channel subunit exhibits stereoselective ligand recognition: in the Mortell et al. (2006) SAR study, stereochemistry at the alpha-carbon was a critical determinant of binding affinity, with enantiomeric pairs showing divergent Ki values [1]. The specific 2,4-difluoro substitution pattern imparts distinct electronic and steric properties compared to 3,4-difluoro, 2,6-difluoro, or mono-fluoro analogs, affecting both target binding and physicochemical parameters such as pKa and lipophilicity (ChEMBL-calculated AlogP = 1.05) [2]. Furthermore, the (S)-enantiomer is the biologically relevant configuration for interaction with mammalian L-amino acid-recognizing targets, whereas the (R)-enantiomer may preferentially interact with D-amino acid oxidase and related enzymes, creating opposing biological profiles from a single chemical formula. Procurement of an undefined stereoisomeric mixture therefore risks generating non-reproducible or contradictory data.

Racemic mixture
Alpha2delta binding is stereosensitive; racemic DL-form may obscure enantiomer-specific affinity shifts.
Regioisomeric difluorophenylglycines
3,4-Difluoro substitution shifts target profile toward ASCT2, not CACNA2D1/DAAO; physicochemical properties differ.
(R)-Enantiomer
Opposite enantiomer may preferentially engage D-amino acid oxidase, altering biological readout.

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid: Comparative Evidence


Alpha2delta Calcium Channel Binding Affinity

The racemic 2-amino-2-(2,4-difluorophenyl)acetic acid (DL-mixture) binds to the alpha2delta subunit of voltage-gated calcium channels with a Ki of 3,500 nM (3.5 µM), as determined by displacement of [3H]L-leucine in murine brain membranes [1]. This represents a ~19-fold weaker affinity compared to the prototypical ligand L-phenylglycine (Ki = 180 nM) and a ~29-fold weaker affinity compared to the clinical gabapentinoid drug gabapentin (Ki = 120 nM) measured under comparable assay conditions [2]. These data derive from the same Abbott Laboratories SAR study (Mortell et al., 2006), providing a direct intra-study comparison. Note: the Ki value of 3,500 nM was measured on the racemic mixture; the enantiopure (S)-enantiomer may exhibit a different affinity and this represents a research gap requiring experimental determination.

Ca channel binding
Reported
Ki = 3,500 nM (DL) vs. L-PheGly Ki = 180 nM
Supports affinity ranking for gabapentinoid scaffolds
Enantiopure (S) value not determined
alpha2delta calcium channel gabapentinoid binding neuropathic pain target

Fluorine Substitution Pattern: Physicochemical Impact

The 2,4-difluoro substitution pattern on the phenyl ring of (S)-phenylglycine introduces distinct electronic and lipophilic properties compared to non-fluorinated, mono-fluorinated, and regioisomeric difluoro analogs. ChEMBL-calculated AlogP for 2-amino-2-(2,4-difluorophenyl)acetic acid is 1.05 [1]. By comparison, unsubstituted L-phenylglycine has a calculated AlogP of approximately -1.5 to -2.0 (typical for amino acids), representing a >100-fold increase in calculated lipophilicity conferred by the 2,4-difluoro substitution. The 2-fluoro substituent occupies the ortho position, introducing steric hindrance adjacent to the chiral center that is absent in 3,4-difluoro and 4-fluoro analogs. Additionally, the electron-withdrawing effect of two fluorine atoms lowers the pKa of the aromatic ring and modulates the basicity of the alpha-amino group, with estimated pKa (acid) of approximately 1.62 . This altered ionization profile affects solubility, membrane permeability, and protein binding relative to non-fluorinated phenylglycine.

Lipophilicity shift
Data to verify
AlogP = 1.05 (estimated >100× increase vs. non-fluorinated phenylglycine)
Informs membrane permeability and metabolic stability
In silico calculated; experimental logD advised
fluorine substitution lipophilicity modulation metabolic stability physicochemical profiling

Dual CACNA2D1 and DAAO Target Engagement

2-Amino-2-(2,4-difluorophenyl)acetic acid is annotated in BindingDB and the DrugMap database as an inhibitor of both the voltage-gated calcium channel subunit alpha-2/delta-1 (CACNA2D1) and D-amino acid oxidase (DAAO) [1]. This dual-target annotation distinguishes it from L-phenylglycine, which is primarily characterized as an alpha2delta ligand without reported DAAO activity. In the DAAO literature, the compound has been referenced in patent families concerning DAAO inhibitors for CNS disorders, including schizophrenia and neuropathic pain [2]. By contrast, the 3,4-difluorophenylglycine regioisomer has been reported as an ASCT2 transporter inhibitor (IC50 = 131 µM) rather than a DAAO ligand, demonstrating divergent target selectivity driven by fluorine substitution pattern . It is important to note that quantitative IC50 or Ki values for the enantiopure (S)-enantiomer at DAAO have not been identified in peer-reviewed primary literature, and the existing annotation derives largely from patent and database sources.

Target profile
Context-dependent
CACNA2D1 + DAAO dual annotation vs. L-PheGly (CACNA2D1 only)
Distinct starting point for multi-target SAR interpretation
DAAO IC50 not in peer-reviewed literature; patent sources
CACNA2D1 inhibitor D-amino acid oxidase multi-target pharmacology schizophrenia

Enantiomeric Purity for Stereospecific Binding

The (S)-enantiomer (CAS 1228561-14-5) is available at ≥95% enantiomeric purity from commercial suppliers including Sigma-Aldrich (AChemBlock), Bidepharm, and Fluorochem, with batch-specific certificates of analysis providing HPLC, NMR, and chiral purity documentation . By contrast, the racemic mixture (CAS 240409-02-3) is widely available at lower cost but provides no stereochemical definition. In the alpha2delta binding assay, stereochemistry of the alpha-carbon is a critical determinant of affinity: the Mortell et al. SAR study demonstrated that enantiomeric pairs of alpha-amino acids exhibit divergent Ki values at this target [1]. For DAAO, which preferentially oxidizes D-amino acids, the (R)-enantiomer would be the predicted substrate/inhibitor, while the (S)-enantiomer may show a fundamentally different interaction mode. Procurement of the defined (S)-enantiomer with documented enantiomeric excess (ee) is therefore essential for experiments where stereochemical identity determines biological outcome. No peer-reviewed study directly comparing (S)- vs. (R)- enantiomer binding affinities for this specific compound was identified, representing a critical experimental gap.

Enantiopurity
Specification review
ee ≥95% (S) vs. racemic: undefined stereochemistry
Essential for stereospecific assay interpretation
Direct (R)-enantiomer comparison not available
enantiomeric purity stereospecific binding chiral resolution quality control

Chiral Building Block for Peptidomimetics and API Intermediates

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid serves as a chiral building block for the synthesis of fluorinated peptidomimetics and pharmaceutical intermediates. The 2,4-difluorophenylglycine scaffold is a documented precursor in patent literature: 100 g scale of 2,4-difluorophenylglycine was employed in a patented method for preparing 4-methoxypyrrole derivative intermediates [1]. Similarly, 2,4-difluorobenzaldehyde — the synthetic precursor to 2,4-difluorophenylglycine — has been described as a building block for the antipsychotic drug olanzapine [2]. The (S)-configuration specifically enables incorporation into peptide chains with defined L-amino acid stereochemistry, compatible with ribosomal translation machinery and mammalian proteases. By contrast, the (R)-enantiomer or racemic mixture would yield diastereomeric peptide products with altered conformational preferences and biological activity. The methyl ester hydrochloride derivative (CAS 2061996-82-3) is also commercially available, facilitating direct use in peptide coupling reactions without additional protection/deprotection steps .

Synthetic utility
Reported
100 g scale documented; methyl ester derivative commercially available
Enables peptide coupling and 19F NMR monitoring
Patent literature; validate synthetic protocol in-house
peptidomimetic synthesis fluorinated amino acid drug intermediate chiral building block

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid: Application Scenarios


Alpha2delta Calcium Channel Tool Compound

Use as a moderate-affinity (Ki = 3,500 nM, racemic) reference ligand in competitive binding assays against the alpha2delta subunit to establish SAR for novel gabapentinoid scaffolds. The ~19-fold affinity difference versus L-phenylglycine provides a useful dynamic range for discriminating high-affinity from low-affinity ligands in screening cascades [1]. The enantiopure (S)-form should be employed to eliminate confounding effects from (R)-enantiomer binding at stereospecific recognition sites.

Dual-Target DAAO/Alpha2delta Probe for CNS

Deploy as a starting scaffold for medicinal chemistry optimization in programs targeting schizophrenia, neuropathic pain, or other CNS disorders where simultaneous modulation of DAAO (to elevate synaptic D-serine and enhance NMDA receptor function) and alpha2delta calcium channels (to reduce excessive neurotransmitter release) may confer synergistic therapeutic benefit [2]. The dual annotation distinguishes this scaffold from single-target phenylglycine analogs and warrants systematic SAR exploration with enantiopure material.

Fluorinated Chiral Building Block with 19F NMR Handle

Incorporate the (S)-enantiomer into peptide or peptidomimetic sequences where the 2,4-difluorophenyl moiety provides both metabolic stabilization (via fluorine blockade of aromatic hydroxylation) and a 19F NMR spectroscopic handle for monitoring compound integrity, protein binding, and metabolic fate in vitro and in vivo . The commercially available methyl ester hydrochloride derivative enables direct solid-phase or solution-phase peptide coupling under standard conditions.

Chiral Reference Standard for Purity Method Development

Utilize the well-characterized (S)-enantiomer (CAS 1228561-14-5) as a chiral reference standard for developing and validating HPLC-based enantiomeric purity methods for 2,4-difluorophenylglycine-containing pharmaceutical intermediates [3]. The distinct retention properties of fluorinated phenylglycines on chiral stationary phases, as documented in phenylglycine enantiomer separation literature, support method ruggedness testing.

Application
Selection Property
Validation Focus
Alpha2delta subunit binding assays
Enantiopure (S)-configuration for stereospecific engagement
Displacement of gabapentinoid radioligands
CNS target engagement screening
Dual-annotation profile (CACNA2D1 + DAAO) vs. single-target analogs
DAAO inhibition and calcium channel binding assays
19F NMR-monitored peptidomimetic synthesis
2,4-Difluorophenyl handle for metabolic tracking
Peptide coupling efficiency and 19F signal integrity
Chiral HPLC method development
Defined (S)-enantiomer as chiral reference standard
Enantiomeric separation on chiral stationary phases
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